N-Desacetyl 5-Azido Oseltamivir

説明

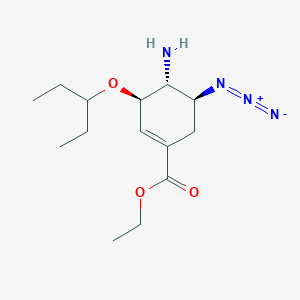

N-Desacetyl 5-Azido Oseltamivir (CAS: 204255-04-9) is a chemically modified derivative of oseltamivir, a well-known antiviral agent used to treat influenza. Structurally, it features an azido (-N₃) group at the C5 position and lacks the acetyl group at the N-position compared to the parent compound (Figure 1). Its molecular formula is C₁₄H₂₄N₄O₃, with a molecular weight of 296.37 g/mol .

特性

IUPAC Name |

ethyl (3S,4R,5S)-4-amino-5-azido-3-pentan-3-yloxycyclohexene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N4O3/c1-4-10(5-2)21-12-8-9(14(19)20-6-3)7-11(13(12)15)17-18-16/h8,10-13H,4-7,15H2,1-3H3/t11-,12-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXJWNTIKRKKBGZ-RWMBFGLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)OC1C=C(CC(C1N)N=[N+]=[N-])C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)O[C@H]1C=C(C[C@@H]([C@H]1N)N=[N+]=[N-])C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747503 | |

| Record name | Ethyl (3S,4R,5S)-4-amino-5-azido-3-[(pentan-3-yl)oxy]cyclohex-1-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204255-04-9 | |

| Record name | Ethyl (3S,4R,5S)-4-amino-5-azido-3-[(pentan-3-yl)oxy]cyclohex-1-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R,4R,5S)-4-amino-5-azido-3-(1-ethyl-propoxy)-cyclohex-1-enecarboxylic acid ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.232.527 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-Desacetyl 5-Azido Oseltamivir typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

Introduction of the azido group: The azido group can be introduced via nucleophilic substitution using sodium azide.

Amino group introduction: The amino group can be introduced through reductive amination or by using a suitable amine precursor.

Alkoxy group addition: The alkoxy group can be introduced through etherification reactions using appropriate alkyl halides and alcohols.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino and azido groups, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction of the azido group can yield amines, which can further react to form various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Reagents such as alkyl halides, alcohols, or thiols under basic or acidic conditions.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various ether derivatives.

科学的研究の応用

Intermediate in Drug Synthesis

N-Desacetyl 5-Azido Oseltamivir serves as a crucial intermediate in the synthesis of Oseltamivir and its derivatives. The compound's azido group is significant for further functionalization, enabling the development of novel antiviral agents. This compound is particularly valuable in the pharmaceutical industry for producing variants of Oseltamivir that may exhibit enhanced efficacy or reduced resistance profiles against influenza viruses .

Research on Antiviral Resistance

Recent studies have highlighted the emergence of resistance to Oseltamivir among influenza viruses. The monitoring of antiviral resistance has shown that this compound can be utilized to investigate mechanisms of resistance, particularly in pediatric populations where resistance rates are notably higher . This research is critical for understanding how to modify existing antiviral therapies to maintain their effectiveness against evolving viral strains.

Applications in COVID-19 Research

The ongoing COVID-19 pandemic has spurred interest in repurposing existing antiviral drugs, including those derived from the Oseltamivir framework. This compound has been identified as a relevant compound for research into COVID-19 due to its structural similarities with other antiviral agents being explored for efficacy against SARS-CoV-2 . Its role as a building block for synthesizing new compounds that target viral replication makes it a subject of interest in current pharmacological studies.

Case Study 1: Efficacy Against Influenza

A systematic review analyzed the efficacy of Oseltamivir and its derivatives, including this compound, showing that while the drug reduces symptom duration, its impact on hospitalization rates remains inconclusive. This highlights the need for further studies on derivatives that may enhance therapeutic outcomes .

Case Study 2: Resistance Mechanisms

A study monitored oseltamivir resistance over five years, revealing a correlation between specific viral mutations and treatment failure. The research utilized this compound to understand these mutations better and develop strategies for overcoming resistance .

作用機序

The mechanism of action of N-Desacetyl 5-Azido Oseltamivir involves its interaction with biological targets such as enzymes and receptors. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. The amino group can form hydrogen bonds and ionic interactions with biological macromolecules, influencing their activity and function.

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Structural Features

Notes:

- The azido group in this compound enhances reactivity for click chemistry, enabling conjugation with alkyl chains or metal-binding triazole rings .

Antiviral Performance (EC₅₀ Values):

Key Findings :

- Derivatives of this compound, such as triazole conjugates, exhibit antiviral activity but require higher concentrations than oseltamivir carboxylate .

- Electron-donating substituents (e.g., thiazolyl groups) in analogs enhance binding affinity by aligning energy levels (ΔE) closer to oseltamivir .

Pharmacokinetics:

Research and Industrial Relevance

Antiviral Resistance and Novel Derivatives

生物活性

N-Desacetyl 5-Azido Oseltamivir, a derivative of the antiviral drug oseltamivir, has garnered attention for its potential biological activities, particularly in the context of antiviral, antibacterial, and anticancer applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is synthesized as an intermediate in the production of various bioactive compounds. Its structure includes an azido group which enhances its reactivity and potential interactions with biological targets. This compound serves as a versatile building block in medicinal chemistry and organic synthesis, facilitating the development of new therapeutic agents .

The biological activity of this compound primarily involves its interaction with enzymes and receptors. The azido group allows for participation in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. Additionally, the amino group can engage in hydrogen bonding and ionic interactions with biological macromolecules, which may influence their activity and function.

Antibacterial and Anticancer Properties

Research indicates that compounds related to oseltamivir may exhibit antibacterial and anticancer activities. For instance, derivatives have shown promise in inhibiting bacterial growth and cancer cell proliferation. The azido group in this compound may contribute to these activities by facilitating interactions with bacterial enzymes or cancer-related proteins.

Efficacy Against Influenza

A randomized controlled trial demonstrated that oseltamivir significantly reduced the duration of influenza symptoms when administered within 48 hours of onset . Although specific data on this compound is sparse, its role as an oseltamivir derivative suggests similar potential benefits.

Inhibitory Effects on Enzymes

Studies have explored the inhibitory effects of oseltamivir derivatives on human sialidases. While oseltamivir carboxylate showed limited inhibitory effects on certain human sialidases at high concentrations, further investigation into this compound could elucidate its specific enzyme interactions .

Data Table: Biological Activities of Related Compounds

Q & A

Q. What are the key synthetic pathways for N-Desacetyl 5-Azido Oseltamivir, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves sequential modifications of oseltamivir phosphate. For example, the azido group at position 5 is introduced via diazotization followed by azide substitution under controlled pH (4–6) and low-temperature conditions (−10°C to 0°C) to prevent side reactions. Deacetylation is achieved using alkaline hydrolysis (e.g., NaOH/EtOH), monitored by LC-MS for intermediate purity . Reaction optimization should include orthogonal protection strategies for functional groups to minimize cross-reactivity.

Q. How can researchers validate the structural identity of this compound using analytical techniques?

Methodological Answer: Structural confirmation requires a combination of:

- High-resolution mass spectrometry (HR-MS) to verify the molecular formula (C₁₄H₂₄N₄O₃, [M+H]⁺ expected m/z 297.1922) .

- 2D-NMR (e.g., HSQC, HMBC) to resolve azido and deacetylated moieties, particularly at C5 and N-acetyl positions .

- IR spectroscopy to confirm the azide stretch (~2100 cm⁻¹) and absence of acetyl C=O (~1700 cm⁻¹) .

Q. What pharmacokinetic differences exist between this compound and its parent compound, oseltamivir?

Methodological Answer: Comparative studies should focus on:

- Metabolic stability : Assess hepatic microsomal degradation rates using LC-MS/MS to quantify hydrolytic cleavage of the azido group.

- Bioavailability : Conduct crossover trials in animal models (e.g., rats) with plasma sampling at intervals (0–24 h) to measure AUC and Cmax.

- Tissue distribution : Radiolabeled analogs (³H or ¹⁴C) can track compound localization in lung and epithelial tissues, critical for influenza targeting .

Advanced Research Questions

Q. How does this compound resist enzymatic degradation by neuraminidase variants, and what structural insights inform this resistance?

Methodological Answer: Use molecular dynamics simulations to map binding interactions between the azido-modified compound and neuraminidase mutants (e.g., H274Y). Key parameters include:

Q. What experimental designs mitigate confounding factors when analyzing this compound efficacy in preclinical models?

Methodological Answer:

- Animal models : Use ferrets or humanized mice (e.g., hACE2 transgenic) to mimic human influenza pathology.

- Dosing regimens : Compare prophylactic vs. therapeutic administration (e.g., 24 h post-infection) with placebo controls.

- Endpoint selection : Include viral titers (TCID50), cytokine profiling (IL-6, TNF-α), and histopathology of lung tissues. Address data contradictions (e.g., symptom reduction vs. hospitalization rates) by stratifying outcomes by viral load and host immune status .

Q. How can researchers optimize this compound for combination therapy with immunomodulators?

Methodological Answer: Design synergy studies using:

- Isobologram analysis to quantify interactions with host-directed therapies (e.g., Hochu-Ekki-To extract, TJ-41).

- Time-kill assays to assess viral suppression kinetics when co-administered with polymerase inhibitors (e.g., baloxavir). Prioritize compounds with non-overlapping resistance mechanisms and complementary pharmacokinetic profiles .

Q. What methodologies identify and quantify degradation impurities in this compound formulations?

Methodological Answer:

- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative stress (H2O2) to simulate shelf-life conditions.

- 2D-LC-MS/MS : Couple hydrophilic interaction chromatography (HILIC) with reverse-phase LC to resolve polar and non-polar degradants.

- Stability-indicating assays : Validate HPLC methods per ICH Q2(R1) guidelines, ensuring specificity for azido and deacetylated analogs .

Data Contradiction Analysis

Q. How should researchers reconcile disparities in oseltamivir’s clinical efficacy when extrapolating to this compound?

Methodological Answer:

- Meta-regression : Pool data from randomized trials (e.g., intention-to-treat vs. intention-to-treat infected populations) to adjust for confounding variables like asymptomatic carriers .

- Mechanistic studies : Compare neuraminidase inhibition potency (Ki) and cellular uptake rates between analogs to explain efficacy gaps.

- Publication bias assessment : Use funnel plots and Egger’s test to evaluate missing data from unpublished trials, particularly for rare outcomes (e.g., pneumonia) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。